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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Nitro-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound of significant interest

in medicinal chemistry and agrochemical synthesis.[1] Its molecular architecture, featuring a

phenol ring substituted with a strongly electron-withdrawing nitro group and a lipophilic

trifluoromethoxy group, imparts unique chemical and biological properties. The trifluoromethoxy

(-OCF₃) group, in particular, is increasingly utilized in drug design to enhance metabolic

stability, binding affinity, and bioavailability.[2]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and

development. This guide provides a comprehensive analysis of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Nitro-
4-(trifluoromethoxy)phenol. As a Senior Application Scientist, the following sections are

structured not merely as a data repository, but as an interpretive guide, explaining the causal

relationships between the molecular structure and its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic
Behavior
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The spectroscopic characteristics of 2-Nitro-4-(trifluoromethoxy)phenol (Molecular Formula:

C₇H₄F₃NO₄, Molecular Weight: 223.11 g/mol ) are dictated by the interplay of its three

functional groups on the benzene ring.[3]

Phenolic Hydroxyl (-OH) group: Acts as a strong activating, ortho-, para- directing group via

resonance, donating electron density to the ring. It is also a hydrogen bond donor.

Nitro (-NO₂) group: A powerful deactivating, meta- directing group due to its strong inductive

and resonance electron-withdrawing effects.

Trifluoromethoxy (-OCF₃) group: This group exhibits dual electronic effects. The oxygen

atom can donate electron density to the ring via resonance (a π-donor), while the highly

electronegative fluorine atoms create a strong inductive electron withdrawal (a σ-acceptor).

[2] Overall, it behaves as a moderately deactivating, ortho-, para- directing group.[2]

This unique combination of substituents creates a highly electron-poor aromatic system with

distinct and predictable spectroscopic features.

Caption: Molecular structure of 2-Nitro-4-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups

will cause all aromatic protons and carbons to be significantly "deshielded," shifting their

signals downfield in the spectrum.

¹H NMR Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one

for the phenolic proton.

Aromatic Protons (δ 7.0-8.5 ppm): The aromatic region of a proton NMR spectrum typically

appears between 6.5 and 8.0 ppm.[4] Due to the strong deshielding effects of the

substituents, the signals for this compound will be at the lower end of this range.
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H-6: This proton is ortho to the hydroxyl group and meta to both the nitro and

trifluoromethoxy groups. It is expected to appear as a doublet.

H-5: This proton is ortho to the trifluoromethoxy group and meta to the hydroxyl and nitro

groups. It will likely be a doublet of doublets due to coupling with both H-3 and H-6 (though

the long-range coupling to H-3 may be small).

H-3: This proton is ortho to the nitro group and meta to the hydroxyl and trifluoromethoxy

groups. It will be the most deshielded aromatic proton and should appear as a doublet.

Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and

depends on solvent, concentration, and temperature, typically appearing between δ 4.5 and

7.0 ppm.[5] It usually presents as a broad singlet and will exchange with D₂O.

¹³C NMR Analysis
The ¹³C NMR spectrum will show 7 distinct signals, as all carbons are in unique electronic

environments. Aromatic carbons typically resonate between 120-150 ppm.[4]

C-1 (ipso-OH): This carbon, directly attached to the hydroxyl group, will be shielded relative

to a standard benzene carbon but will be influenced by the other groups. Its signal will be in

the range of δ 150-155 ppm.

C-2 (ipso-NO₂): The carbon bearing the nitro group will be significantly deshielded.

C-4 (ipso-OCF₃): This carbon will be deshielded and will likely show coupling to the three

fluorine atoms (a quartet, ¹JCF).

C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-

135 ppm), with their precise shifts determined by the combined electronic effects of the three

substituents.

-OCF₃ Carbon: The carbon of the trifluoromethoxy group will be highly deshielded by the

three fluorine atoms and will appear as a quartet due to one-bond C-F coupling (¹JCF),

typically around δ 120 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://docbrown.info/page06/spectra2/phenol-nmr1h.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹H NMR Data (in

CDCl₃)

Predicted ¹³C NMR Data (in

CDCl₃)

Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)

~8.2 (d) H-3 ~152

~7.4 (dd) H-5 ~145

~7.2 (d) H-6 ~148 (q)

Variable (br s) O-H ~125

~120 (q, ¹JCF ≈ 258 Hz)

~118

~115

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-15 mg of 2-Nitro-4-
(trifluoromethoxy)phenol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a 5 mm NMR tube.[6]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal

dispersion.[7]

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse

program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting

points.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with

singlet peaks for each carbon. An extended number of scans (e.g., 1024 or more) may be

necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[8]

The spectrum provides a unique "fingerprint" and confirms the presence of key structural

motifs.

Interpretation of Key Absorptions
O-H Stretch: A prominent, broad absorption band is expected in the 3200–3550 cm⁻¹ region,

characteristic of a hydrogen-bonded phenolic hydroxyl group.[9][10]

Aromatic C-H Stretch: A weaker absorption should appear just above 3000 cm⁻¹ (typically

3050-3150 cm⁻¹).

N-O Asymmetric & Symmetric Stretches: Two strong, sharp bands are the hallmark of a nitro

group. For aromatic nitro compounds, these are found at approximately 1550-1475 cm⁻¹

(asymmetric) and 1360-1290 cm⁻¹ (symmetric).[11]

Aromatic C=C Stretches: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are

characteristic of the benzene ring.

C-F and C-O Stretches: Strong absorptions are expected in the fingerprint region between

1100-1300 cm⁻¹ corresponding to C-O and C-F stretching vibrations of the trifluoromethoxy

group.

Predicted IR Data

Wavenumber (cm⁻¹) Vibrational Mode Assignment

3200–3550 (broad, strong) O-H stretch (phenolic)

3050–3150 (medium) Aromatic C-H stretch

~1530 (strong) Asymmetric NO₂ stretch

~1345 (strong) Symmetric NO₂ stretch

1450–1600 (medium-strong) Aromatic C=C ring stretches

1100–1300 (strong) C-O and C-F stretches
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Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying

pressure with the built-in clamp. This is the most common and convenient method.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber can be analyzed directly.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact

molecule (the molecular ion) and its fragments, confirming the molecular weight and offering

structural clues.

Molecular Ion and Fragmentation Analysis
For 2-Nitro-4-(trifluoromethoxy)phenol (MW = 223.11), the molecular ion peak (M⁺˙) is

expected at m/z 223. The fragmentation pattern will be governed by the stability of the resulting

ions and neutral losses.

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (•NO₂,

46 Da), leading to a fragment at m/z 177.

Loss of OCF₃: Cleavage of the trifluoromethoxy group (•OCF₃, 85 Da) could also occur,

though less common than NO₂ loss.

Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is a

characteristic process.
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[M]⁺˙
m/z = 223

[M - NO₂]⁺
m/z = 177

- •NO₂ (46 Da) [M - NO₂ - CO]⁺
m/z = 149

- CO (28 Da)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-Nitro-4-(trifluoromethoxy)phenol.

Predicted Mass Spectrometry Data (EI)

m/z Value Proposed Fragment Identity

223 [M]⁺˙ (Molecular Ion)

177 [M - NO₂]⁺

149 [M - NO₂ - CO]⁺

Experimental Protocol: Mass Spectrometry
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry

(GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g.,

dichloromethane or ethyl acetate) and inject it into the GC.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce

fragmentation and create a library-searchable spectrum.

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their m/z ratio.

Data Analysis: The resulting mass spectrum plots relative ion abundance against m/z.

Identify the molecular ion peak and analyze the major fragment ions to corroborate the

proposed structure.

Integrated Spectroscopic Workflow
A self-validating approach to structure confirmation relies on the convergence of all

spectroscopic data. The workflow below illustrates how these techniques are synergistically

applied.
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Spectroscopic Analysis

Data Interpretation & Validation

Sample of
2-Nitro-4-(trifluoromethoxy)phenol

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight Confirmed?
(m/z = 223)

Functional Groups Present?
(-OH, -NO₂, -OCF₃)

C-H Framework Correct?
(Aromatic substitution pattern)

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion
The structural elucidation of 2-Nitro-4-(trifluoromethoxy)phenol is readily achieved through a

combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide definitive

information on the substitution pattern and electronic environment of the aromatic ring. IR

spectroscopy confirms the presence of the key hydroxyl and nitro functional groups, while mass

spectrometry validates the molecular weight and provides corroborating structural information

through predictable fragmentation. Together, these techniques provide an unambiguous and

robust characterization essential for any research or development endeavor involving this

compound.
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[https://www.benchchem.com/product/b153051#spectroscopic-data-nmr-ir-ms-of-2-nitro-4-
trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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